molecular formula C7H3F2IO B1392979 2,6-Difluoro-4-iodobenzaldehyde CAS No. 1160573-10-3

2,6-Difluoro-4-iodobenzaldehyde

Cat. No. B1392979
CAS RN: 1160573-10-3
M. Wt: 268 g/mol
InChI Key: WTGSGKPCVNWYDH-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodobenzaldehyde is an organic compound with the chemical formula C7H3F2IO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-iodobenzaldehyde consists of a benzene ring substituted with two fluorine atoms, one iodine atom, and one aldehyde group . The InChI code for this compound is 1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-iodobenzaldehyde is a solid substance . Its molecular weight is 268 g/mol .

Scientific Research Applications

Synthesis Methods

  • Wang Ya-lou (2004) described the synthesis of 2,6-Difluorobenzaldehyde, a related compound, using 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide, followed by fractionation purification. The yield and purity achieved were 61.2% and 98.1% respectively under optimized conditions (Wang Ya-lou, 2004).

Chemical Reactions and Properties

  • Al-Omar et al. (2010) researched the base-catalyzed cyclocondensation of 2,6-difluorobenzaldehyde, among other compounds, which yielded a mixture of the cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds were found to be resistant to atmospheric oxidation even at high temperatures (Al-Omar et al., 2010).

  • Rocaboy and Gladysz (2003) elaborated on p-Iodobenzaldehyde to create fluorous alcohol and imine, which are precursors for highly active Heck and Suzuki catalysts. This study highlights the potential application in catalysis (Rocaboy & Gladysz, 2003).

Crystal Structure Analysis

  • Glidewell et al. (2003) analyzed the crystal structure of 2-iodobenzaldehyde derivatives, demonstrating how hydrogen bonds and iodo-nitro interactions contribute to molecular structure formation (Glidewell et al., 2003).

  • Kumar et al. (2015) characterized the structure of 3-iodobenzaldehyde using various techniques, including FT-IR, Raman, and X-ray diffraction, providing insights into the structural properties of halogenated benzaldehydes (Kumar et al., 2015).

Other Research Areas

  • Takaki et al. (2002) explored the oxidation of 2,6-disubstituted 4-methylphenols to yield 4-hydroxybenzaldehydes, highlighting the potential application in chemical synthesis and industrial processes (Takaki et al., 2002).

  • Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, demonstrating the versatility of halogenated benzaldehydes in organic synthesis (Jiang et al., 2014).

properties

IUPAC Name

2,6-difluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGSGKPCVNWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-iodobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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